1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is known for its biological activity, and is further modified with butyl, difluoromethyl, phenyl, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired product . The regioselective introduction of the difluoromethyl group is crucial for the synthesis, and trifluoroacetic acid is often used to achieve this selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The difluoromethyl and sulfanyl groups contribute to the compound’s lipophilicity and pharmacokinetic properties, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Exhibits excellent acaricidal activity.
7-difluoromethylpyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl, difluoromethyl, phenyl, and sulfanyl groups enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F2N3OS |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-butyl-5-(difluoromethyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3OS/c1-2-3-9-23-16-14(17(24)22-18(23)25)12(15(19)20)10-13(21-16)11-7-5-4-6-8-11/h4-8,10,15H,2-3,9H2,1H3,(H,22,24,25) |
InChI Key |
ZJLZYOUJGJVPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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